molecular formula C49H98O4 B14495674 Docosyl 2,3-bis(dodecyloxy)propanoate CAS No. 64713-61-7

Docosyl 2,3-bis(dodecyloxy)propanoate

Cat. No.: B14495674
CAS No.: 64713-61-7
M. Wt: 751.3 g/mol
InChI Key: YLQLIGCPDBZICN-UHFFFAOYSA-N
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Description

Docosyl 2,3-bis(dodecyloxy)propanoate is a synthetic ester derivative featuring a propanoic acid backbone substituted with two dodecyloxy (12-carbon ether) groups at the 2- and 3-positions and a docosyl ester (22-carbon chain) at the carboxylate position.

Properties

CAS No.

64713-61-7

Molecular Formula

C49H98O4

Molecular Weight

751.3 g/mol

IUPAC Name

docosyl 2,3-didodecoxypropanoate

InChI

InChI=1S/C49H98O4/c1-4-7-10-13-16-19-22-23-24-25-26-27-28-29-30-31-34-37-40-43-46-53-49(50)48(52-45-42-39-36-33-21-18-15-12-9-6-3)47-51-44-41-38-35-32-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3

InChI Key

YLQLIGCPDBZICN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosyl 2,3-bis(dodecyloxy)propanoate can be synthesized through the esterification reaction between docosanol and 2,3-bis(dodecyloxy)propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Docosyl 2,3-bis(dodecyloxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

Major Products Formed

Mechanism of Action

The mechanism of action of docosyl 2,3-bis(dodecyloxy)propanoate involves its interaction with lipid membranes. It is believed to integrate into the lipid bilayer, altering its properties and potentially disrupting viral envelopes. This mechanism is similar to that of other long-chain alcohols and esters .

Comparison with Similar Compounds

Table 1: Key Properties of Compared Compounds

Compound Name CAS Molecular Formula Molecular Weight Functional Groups XlogP Key Applications
Propanoic acid, 2,3-bis(dodecyloxy)-, nonyl ester 64713-49-1 C₃₆H₇₂O₄ 568.95 Ether, ester 15 Surfactants, lubricants
Sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate 108321-06-8 ~C₂₇H₅₂O₈PNa ~594.6* Ester, phosphate, ionic ~6–8* Lipid membranes, drug delivery
Sodium (S)-2-amino-3-...propanoate† 208757-51-1 Complex >800* Ester, phosphate, amino acid, ionic <5* Biochemical research

*Estimated values based on structural inference. †Full name: Sodium (S)-2-amino-3-((((R)-2,3-bis(dodecanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate ( ).

Structural and Functional Differences

Backbone and Substituents: this compound: Combines a 22-carbon ester chain with two 12-carbon ether groups. The absence of ionic groups enhances hydrophobicity. Nonyl 2,3-bis(dodecyloxy)propanoate ( ): Shorter nonyl (9-carbon) ester chain but identical ether groups. Its XlogP of 15 suggests extreme hydrophobicity, likely exceeding the docosyl analog due to shorter ester chain. Sodium phosphate derivatives ( ): Replace the ester carboxylate with a phosphate group and sodium counterion, introducing polarity and water solubility.

Hydrophobicity (XlogP): The nonyl ester’s XlogP of 15 ( ) reflects dominance of nonpolar alkyl chains. The docosyl analog would exhibit even higher hydrophobicity (XlogP >15) due to its longer ester chain. Sodium phosphate analogs (XlogP ~6–8) are less hydrophobic, enabling interactions with aqueous environments ( ).

Molecular Weight and Solubility: The nonyl ester (MW 568.95) is a mid-weight compound with low solubility in polar solvents. Sodium phosphate derivatives (MW ~594–800) benefit from ionic interactions, enhancing solubility in biological systems.

Research Findings and Limitations

  • Synthetic Challenges : Long alkyl chains (e.g., docosyl) complicate synthesis and purification, as seen in analogs requiring specialized storage conditions ( ).
  • Thermal Stability : Ether linkages (as in dodecyloxy groups) generally provide better oxidative stability than ester linkages ( ).
  • Biological Compatibility : Phosphate-containing analogs show promise in drug delivery but may face cytotoxicity issues if purity is <95% ( ).

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